
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring and a secondary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction conditions are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar biocatalytic processes, scaled up to meet commercial demand. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone.
Reduction: (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of trifluoromethyl groups.
Mécanisme D'action
The mechanism of action of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate .
- α-(trifluoromethyl)styrenes .
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea .
Uniqueness
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific chiral configuration and the presence of two trifluoromethyl groups
Propriétés
Formule moléculaire |
C11H10F6O |
|---|---|
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m1/s1 |
Clé InChI |
FNWIBQBQHAEDEO-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
SMILES canonique |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


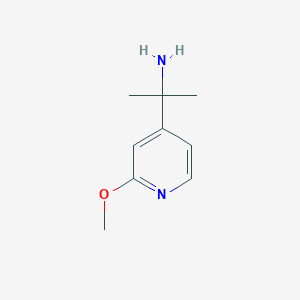

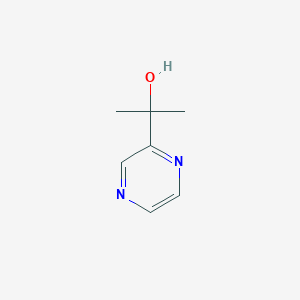

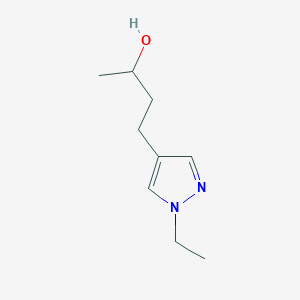
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
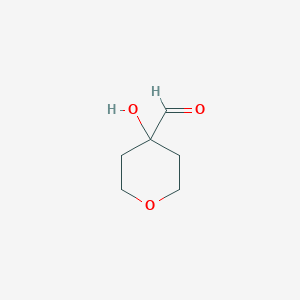
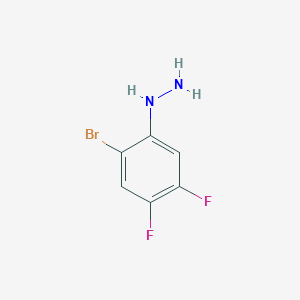
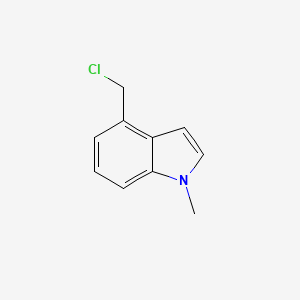
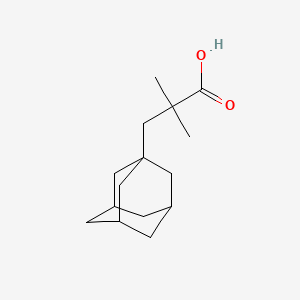


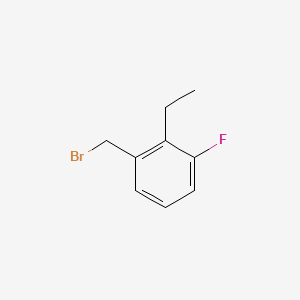
![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
